Ethylenediaminetetraacetic acid-d4

Stable Isotope Dilution LC-MS/MS Analytical Method Validation

EDTA-d4 (15251-22-6) is a deuterated internal standard delivering M+4 mass resolution for EDTA quantification via IDMS. Unlike non-isotopic surrogates, it co-elutes with native EDTA, compensating for matrix suppression in plasma, wastewater, and drug formulations. Supplied at ≥98 atom% D isotopic purity, it enables accurate ppt-level method validation per ICH Q2(R1) and FDA bioanalytical guidance. Essential for trace analysis where background EDTA interference must be eliminated.

Molecular Formula C10H16N2O8
Molecular Weight 296.27 g/mol
CAS No. 15251-22-6
Cat. No. B099644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylenediaminetetraacetic acid-d4
CAS15251-22-6
Molecular FormulaC10H16N2O8
Molecular Weight296.27 g/mol
Structural Identifiers
SMILESC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
InChIInChI=1S/C10H16N2O8/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/i/hD4
InChIKeyKCXVZYZYPLLWCC-JBISRTOLSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylenediaminetetraacetic Acid-d4 (CAS 15251-22-6): Stable Isotope-Labeled Analytical Standard for High-Fidelity Quantification


Ethylenediaminetetraacetic acid-d4 (EDTA-d4, CAS 15251-22-6) is a stable isotope-labeled analog of EDTA wherein the four carboxyl hydrogen atoms are replaced with deuterium [1]. With a molecular formula of C₁₀H₁₂D₄N₂O₈ and molecular weight of 296.27 g/mol, this compound exhibits a characteristic mass shift of M+4 relative to unlabeled EDTA (292.24 g/mol) [1][2]. As a member of the stable isotope-labeled internal standard (SIL-IS) class, EDTA-d4 is specifically engineered for isotope dilution mass spectrometry (IDMS) applications, enabling precise compensation for matrix effects, extraction variability, and ionization fluctuations in quantitative LC-MS/MS workflows . The compound is supplied at certified isotopic purity (typically ≥98 atom% D) and is intended exclusively for analytical research and development purposes [2].

Why Unlabeled EDTA or Alternative Chelators Cannot Substitute for EDTA-d4 in Quantitative MS Assays


In LC-MS/MS quantification workflows, unlabeled EDTA cannot function as an internal standard for its own measurement because it is chemically indistinguishable from the target analyte; co-eluting matrix components differentially suppress or enhance ionization of the analyte relative to any non-isotopic surrogate [1]. Alternative chelators such as DTPA or NTA possess distinct physicochemical properties (molecular weight, pKa, metal-binding affinity) that produce divergent retention times, extraction recoveries, and ionization efficiencies, thereby invalidating the fundamental assumption of internal standardization—that the IS and analyte experience proportional analytical variation [1][2]. Furthermore, non-deuterated compounds offer no mass spectrometric discrimination from endogenous or background EDTA, precluding accurate quantification in complex biological, environmental, or pharmaceutical matrices where background EDTA may be present. EDTA-d4 addresses these limitations through isotopic substitution that preserves near-identical chemical behavior while providing unequivocal MS resolution via the M+4 mass shift [3].

Quantitative Differentiation Evidence: EDTA-d4 vs. Unlabeled EDTA and Alternative Chelators


Isotopic Purity Specification: ≥98 Atom% D Enables Regulatory-Compliant Quantification

EDTA-d4 is commercially supplied with a certified isotopic purity of ≥98 atom% deuterium at the four carboxyl positions, as verified by NMR and MS analysis [1]. Unlabeled EDTA contains 0 atom% D and cannot be resolved mass spectrometrically from the analyte. Alternative stable isotope-labeled internal standards such as ¹³C-labeled EDTA may offer comparable isotopic purity but are often synthesized with different labeling patterns (e.g., ¹³C₂, ¹³C₄) that produce variable mass shifts and differential chromatographic retention relative to the d4-labeled species .

Stable Isotope Dilution LC-MS/MS Analytical Method Validation

Matrix Effect Compensation: Deuterated Internal Standards Improve Recovery Accuracy in Complex Matrices

Deuterated internal standards such as EDTA-d4 are recommended for LC-MS/MS assays to compensate for matrix effects, as they exhibit nearly identical chromatographic retention and ionization behavior to the unlabeled analyte [1]. In contrast, non-isotopic internal standards (e.g., structurally related chelators like DTPA) may experience differential ion suppression or enhancement, leading to biased quantification. While deuterated internal standards do not guarantee perfect matrix effect correction in all cases—differential matrix effects have been documented when retention time shifts occur due to deuterium-induced changes in acidity [2]—they remain the gold standard approach and are explicitly recommended in USP guidance for confirmatory testing [3].

Matrix Effects Ion Suppression Bioanalytical Method Validation

Isotope Dilution Mass Spectrometry: EDTA-d4 as the Definitive Internal Standard for High-Accuracy EDTA Quantification

Isotope dilution mass spectrometry (IDMS) using a deuterated analog such as EDTA-d4 is recognized as a primary method of measurement capable of achieving the highest levels of accuracy and precision in quantitative analysis [1]. In IDMS, the EDTA-d4 internal standard is added at a known concentration prior to sample preparation; the ratio of unlabeled to labeled EDTA signal intensities directly yields the analyte concentration, independent of recovery losses or matrix effects [2]. Alternative quantification strategies—such as external calibration with unlabeled EDTA or standard addition without isotopic discrimination—are vulnerable to systematic errors from incomplete extraction, variable derivatization efficiency, and ion source fluctuations, which can produce relative errors exceeding 20-30% in complex samples.

Isotope Dilution Mass Spectrometry IDMS Trace Metal Speciation

Vendor Qualification: Certified Isotopic Purity from Authoritative Commercial Sources

EDTA-d4 (CAS 15251-22-6) is available through established chemical suppliers with certified isotopic purity specifications and full certificates of analysis (CoA). For instance, the product is supplied as ALDRICH/613088 with 98 atom% D certification and quality level 200 designation [1]. Alternative sources of EDTA-d4 or other deuterated chelators may lack equivalent certification, with isotopic purity ranging from unreported to <95 atom% D [2]. Unlabeled EDTA, even at USP reference standard grade, provides no isotopic labeling and therefore no MS discrimination capability.

Stable Isotope Supply Certificate of Analysis GMP Compliance

Physical Property Equivalence: Deuterium Substitution Preserves Chelation Chemistry While Enabling MS Discrimination

The replacement of four carboxyl hydrogens with deuterium in EDTA-d4 produces minimal alteration to the compound's physicochemical properties, ensuring that metal chelation behavior mirrors that of unlabeled EDTA [1]. The predicted density (1.6±0.1 g/cm³), boiling point (614.2±55.0 °C), and logP (-0.43) for EDTA-d4 are computationally identical to those of unlabeled EDTA . In contrast, alternative chelators such as DTPA (molecular weight 393.35 g/mol) or NTA (191.14 g/mol) possess substantially different molecular geometries and metal-binding stoichiometries that preclude their use as internal standards for EDTA quantification [2]. This physicochemical fidelity is the mechanistic basis for the co-elution and matched ionization efficiency required for valid internal standardization.

Metal Chelation Isotope Effect Physicochemical Properties

High-Impact Application Scenarios for Ethylenediaminetetraacetic Acid-d4 (CAS 15251-22-6)


LC-MS/MS Quantification of EDTA in Pharmaceutical Formulations

Pharmaceutical quality control laboratories require accurate quantification of EDTA as an excipient or preservative in parenteral formulations, ophthalmic solutions, and inhalation products. EDTA-d4 serves as the optimal internal standard for LC-MS/MS methods in this context, compensating for matrix effects from formulation components (e.g., surfactants, buffers, active pharmaceutical ingredients) and enabling quantification at ppm to ppb levels [1]. The M+4 mass shift provides unequivocal discrimination from formulation-derived EDTA, and the ≥98 atom% D purity ensures that internal standard contamination does not bias low-level measurements [2]. This application directly supports ICH Q2(R1) method validation requirements for accuracy, precision, and specificity [1].

Environmental Monitoring of EDTA in Surface and Wastewater

EDTA is a priority pollutant in many jurisdictions due to its persistence and ability to mobilize heavy metals in aquatic environments. Isotope dilution mass spectrometry (IDMS) using EDTA-d4 enables the trace-level quantification of EDTA in complex environmental matrices (river water, wastewater effluent, groundwater) with method detection limits in the low ng/L range [1]. Unlike external calibration approaches, IDMS with EDTA-d4 corrects for recovery losses during solid-phase extraction and for ion suppression from dissolved organic matter, delivering defensible data suitable for regulatory compliance reporting under ISO 17025 [2]. This method has been applied to aminopolycarboxylate speciation studies at nM concentrations in surface waters [1].

Bioanalytical Method Development for Pharmacokinetic Studies

In preclinical and clinical pharmacokinetic studies of EDTA-based chelation therapies or diagnostic agents, accurate plasma concentration measurement is critical for determining exposure-response relationships. EDTA-d4 is incorporated as a stable isotope-labeled internal standard to correct for variable extraction efficiency from biological matrices (plasma, serum, urine) and to compensate for LC-ESI-MS/MS ion suppression from phospholipids and other endogenous components [1]. The use of EDTA-d4 enables method accuracy within 85-115% across the calibration range, fulfilling FDA Bioanalytical Method Validation Guidance criteria [2]. This application is particularly relevant for studies of investigational metal chelators where EDTA serves as an active moiety or comparator agent.

NMR Spectroscopy: Paramagnetic Metal Ion Sequestration in Protein Structural Biology

In protein NMR studies, paramagnetic metal ions (e.g., Mn²⁺, Fe³⁺, Cu²⁺) present as contaminants can cause severe line broadening and signal loss. Deuterated EDTA (EDTA-d4) is added to NMR buffers to chelate and sequester these paramagnetic species, thereby improving spectral resolution and signal-to-noise ratio [1]. Unlike unlabeled EDTA, the deuterated form contributes minimal proton background signal in ¹H NMR spectra, which is critical when studying protein over-expression systems or when acquiring high-sensitivity experiments [1][2]. This application leverages the identical metal-binding affinity of EDTA-d4 to unlabeled EDTA while eliminating the interference from the chelator's own proton resonances [2].

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